(R)-Ofloxacin-d3

説明

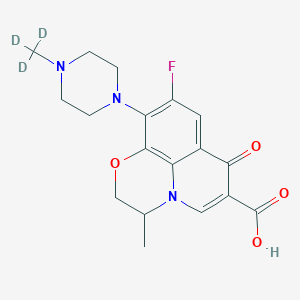

Structure

3D Structure

特性

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746759 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173147-91-5 | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-Ofloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of (R)-Ofloxacin-d3, a deuterated isotopologue of the dextrorotatory enantiomer of Ofloxacin. This document details a proposed synthetic pathway, experimental protocols, and analytical characterization methods relevant to researchers and professionals in drug development and medicinal chemistry.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. It is a racemic mixture of two enantiomers: the levorotatory (S)-Ofloxacin (Levofloxacin) and the dextrorotatory (R)-Ofloxacin. The (S)-enantiomer is known to be the more active antibacterial agent. This compound is the deuterated form of the (R)-enantiomer, where three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium.

Isotopically labeled compounds like this compound are valuable tools in pharmaceutical research. They are commonly used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.

This guide outlines a feasible synthetic route to this compound and the analytical techniques for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of Ofloxacin and its enantiomers. The key modification involves the introduction of a deuterated N-methylpiperazine moiety in the final step of the synthesis.

The proposed multi-step synthesis commences with 2,3,4-trifluoronitrobenzene and proceeds through the formation of a key intermediate, (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. The final step involves a nucleophilic substitution reaction with N-methyl-d3-piperazine to yield the desired product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Final Synthesis Step

This protocol details the final nucleophilic substitution step to produce this compound.

Materials:

-

(R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

-

N-methyl-d3-piperazine

-

Pyridine (anhydrous)

-

Ethanol

Procedure:

-

A mixture of (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (1 equivalent) and N-methyl-d3-piperazine (1.2 equivalents) in anhydrous pyridine is heated to reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with ethanol and filtered to yield the crude product.

-

The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase HPLC method can be employed.

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 294 nm.

-

Injection Volume: 20 µL.

Data Presentation: HPLC Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Buffer:Acetonitrile (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 294 nm |

| Temperature | Ambient |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. The presence of the three deuterium atoms will result in a molecular weight increase of approximately 3 Da compared to the non-deuterated analog.

Expected Data:

-

Molecular Formula: C₁₈H₁₇D₃FN₃O₄

-

Molecular Weight: Approximately 364.39 g/mol .

-

Expected [M+H]⁺: ~365.18 m/z

Data Presentation: Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | ~365.18 |

| [M-H]⁻ | ~363.16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound will be very similar to that of (R)-Ofloxacin, with the notable absence of the singlet corresponding to the N-methyl protons, which typically appears around 2.5 ppm. The integration of the remaining proton signals will be consistent with the structure.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will also be similar to that of the non-deuterated compound. The carbon of the N-CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a 1:1:1 triplet) and will be shifted slightly upfield compared to the N-CH₃ carbon.

Data Presentation: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.5 | Doublet | -CH₃ (chiral center) |

| ~2.5-3.5 | Multiplets | Piperazine protons |

| ~4.3-4.5 | Multiplets | Oxazine protons |

| ~6.8-7.9 | Multiplets | Aromatic protons |

| ~8.6 | Singlet | C2-H |

| ~15.0 | Singlet | -COOH |

Note: The signal for the N-CH₃ protons will be absent.

Chiral Purity

The enantiomeric purity of this compound should be determined using a chiral HPLC method or by measuring the specific rotation. The specific rotation should be positive and comparable to that of non-deuterated (R)-Ofloxacin.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the analytical methods described are standard for the characterization of pharmaceutical compounds. The successful synthesis and characterization of this compound will provide a valuable tool for researchers in the field of drug metabolism and pharmacokinetics.

A Technical Guide to the Physicochemical Properties of Deuterated Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the anticipated physicochemical properties of deuterated ofloxacin, a broad-spectrum fluoroquinolone antibiotic. While specific experimental data on deuterated ofloxacin is limited in publicly available literature, this document extrapolates expected changes based on the known characteristics of ofloxacin and established principles of deuterium isotope effects. This guide also outlines detailed experimental protocols for the synthesis, characterization, and analysis of deuterated ofloxacin, and presents key biological pathways associated with ofloxacin's mechanism of action.

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria. Deuteration of drug molecules can significantly alter their metabolic fate by strengthening chemical bonds, thereby affecting the rate of metabolic processes. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially an improved therapeutic window. This guide explores the expected impact of deuteration on the physicochemical properties of ofloxacin.

Physicochemical Properties

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | |

| Molecular Weight | 361.4 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 250-257 °C (decomposes) |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 28.3 mg/mL. Soluble in aqueous solutions with pH 2-5; sparingly to slightly soluble at pH 7 (4 mg/mL); freely soluble above pH 9. | |

| LogP | -0.39 | |

| pKa (Strongest Acidic) | 5.35 | |

| pKa (Strongest Basic) | 6.72 |

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of deuterated ofloxacin, based on established methods for ofloxacin and general principles of deuterated compound synthesis.

Synthesis of Deuterated Ofloxacin

The synthesis of deuterated ofloxacin can be achieved by incorporating deuterium-labeled precursors during the chemical synthesis process. One potential route involves the use of deuterated N-methylpiperazine.

Materials:

-

9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-benzoxazine-6-carboxylic acid

-

Deuterated N-methylpiperazine (e.g., N-methyl-d3-piperazine)

-

Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Base (e.g., Potassium carbonate)

Procedure:

-

Dissolve 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-benzoxazine-6-carboxylic acid in DMSO.

-

Add deuterated N-methylpiperazine and potassium carbonate to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the precipitate, wash with water, and dry under vacuum to yield crude deuterated ofloxacin.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Deuterated Ofloxacin

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the incorporation of deuterium, the proton signals corresponding to the deuterated positions should be absent or significantly reduced in intensity. The remaining proton signals can be assigned to confirm the overall structure.

-

²H NMR: To directly observe the incorporated deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: To observe the fluorine atom on the quinolone ring.

3.2.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight of the deuterated ofloxacin, which will be higher than that of non-deuterated ofloxacin due to the presence of deuterium atoms. The isotopic distribution pattern will also confirm the number of incorporated deuterium atoms.

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

A validated reverse-phase HPLC method can be used to determine the purity of the synthesized deuterated ofloxacin. The retention time should be compared to that of a non-deuterated ofloxacin standard.

Determination of Physicochemical Properties

Standard pharmaceutical analysis techniques should be employed to determine the physicochemical properties of the synthesized deuterated ofloxacin.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Solubility: Measured in various solvents (e.g., water, buffers of different pH, organic solvents) using the shake-flask method followed by quantification of the dissolved compound by HPLC.

-

pKa: Determined by potentiometric titration or UV-Vis spectrophotometry.

-

LogP (Octanol-Water Partition Coefficient): Determined using the shake-flask method and quantifying the concentration of the compound in both the octanol and water phases by HPLC.

Biological Pathways and Mechanisms

Mechanism of Action

Ofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Caption: Mechanism of action of ofloxacin.

Metabolic Pathway

Ofloxacin undergoes limited metabolism in the liver, with the primary metabolites being desmethyl ofloxacin and ofloxacin N-oxide. The majority of the drug is excreted unchanged in the urine. Deuteration at the site of metabolism (e.g., the N-methyl group of the piperazine ring) is expected to slow down this process.

Caption: Metabolic pathway of ofloxacin.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated ofloxacin.

Caption: Experimental workflow for deuterated ofloxacin.

Conclusion

The deuteration of ofloxacin presents a promising strategy for potentially improving its therapeutic properties. While direct experimental data on the physicochemical properties of deuterated ofloxacin is scarce, established principles of isotopic effects suggest that predictable and beneficial modifications to its metabolic stability can be achieved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of deuterated ofloxacin, paving the way for further research and development in this area.

(R)-Ofloxacin-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (R)-Ofloxacin-d3, a deuterated isotopologue of the fluoroquinolone antibiotic ofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and pathway visualizations to support research and development activities.

Core Compound Data

This compound is the R-enantiomer of ofloxacin with three deuterium atoms incorporated into the N-methyl group of the piperazinyl ring. This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

| Property | Value |

| CAS Number | 1346617-10-4[1][2] |

| Molecular Formula | C₁₈H₁₇D₃FN₃O₄[1][3] |

| Molecular Weight | 364.39 g/mol [1] |

| Synonyms | (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, (+)-Ofloxacin-d3, (R)-(+)-Ofloxacin-d3, D-Ofloxacin-d3[1] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin, including its (R)-enantiomer, exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA, leading to a stalled replication fork and ultimately cell death.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ofloxacin prevents the segregation of newly replicated chromosomes, leading to a lethal accumulation of DNA breaks and failed cell division.[3]

The following diagram illustrates the inhibitory action of (R)-Ofloxacin on these key bacterial enzymes.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of ofloxacin in biological matrices. Furthermore, understanding the inhibitory activity of ofloxacin on its target enzymes is crucial. Detailed methodologies for these applications are provided below.

Quantification of Ofloxacin in Biological Samples using UPLC-MS/MS with this compound as an Internal Standard

This protocol describes a general workflow for the use of this compound as an internal standard for the quantification of ofloxacin in samples such as plasma or aqueous humor by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

-

Thaw biological samples (e.g., plasma, aqueous humor) on ice.

-

To a 100 µL aliquot of the sample, add 10 µL of a working solution of this compound (internal standard, IS) at a known concentration.

-

Vortex mix for 10 seconds.

-

Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

B. UPLC-MS/MS Conditions

-

Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for ofloxacin and this compound.

C. Data Analysis

-

Quantify the peak areas for both ofloxacin and the internal standard, this compound.

-

Calculate the peak area ratio of ofloxacin to this compound.

-

Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of ofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the workflow for this analytical method.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

A. Materials

-

Relaxed pBR322 DNA

-

DNA Gyrase enzyme

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl₂, 25 mM DTT, 9 mM ATP)

-

(R)-Ofloxacin or Ofloxacin test solutions at various concentrations

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

B. Procedure

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

5X Assay Buffer

-

Relaxed pBR322 DNA (e.g., 0.5 µg)

-

Test compound solution or vehicle control

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light and document the results. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of a compound on the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

A. Materials

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV enzyme

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 5 mM DTT, 5 mM ATP)

-

(R)-Ofloxacin or Ofloxacin test solutions at various concentrations

-

Stop Solution/Loading Dye

B. Procedure

-

Set up reaction mixtures in microcentrifuge tubes on ice, containing:

-

5X Assay Buffer

-

kDNA (e.g., 200 ng)

-

Test compound solution or vehicle control

-

Nuclease-free water to the final volume.

-

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Stain the gel and visualize the DNA bands. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated minicircles at higher inhibitor concentrations.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-Ofloxacin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the deuterated R-enantiomer of Ofloxacin, (R)-Ofloxacin-d3. The information presented herein is essential for researchers and professionals involved in the development, quality control, and analysis of pharmaceutical compounds. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound is the dextrorotatory, deuterated enantiomer of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The introduction of deuterium atoms serves as a stable isotopic label, making it a valuable internal standard for pharmacokinetic studies and other quantitative analyses where mass spectrometry is employed. Understanding its spectroscopic characteristics is fundamental for its unequivocal identification and quantification.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for this compound. It is important to note that while specific experimental data for this deuterated compound is not widely published, the presented data is a well-established projection based on the extensive spectroscopic analysis of ofloxacin and its levorotatory enantiomer, levofloxacin.

Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to be nearly identical to that of (R)-Ofloxacin, with a consistent mass shift of +3 atomic mass units due to the three deuterium atoms on the N-methyl group of the piperazine ring. The molecular weight of this compound is 364.39 g/mol .[1] The expected protonated molecule would be observed at approximately m/z 365.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted Fragment Ion | Predicted m/z | Description of Neutral Loss |

| [M+H]⁺ | 365 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 347 | Loss of a water molecule |

| [M+H - CO₂]⁺ | 321 | Loss of carbon dioxide |

| [M+H - CO₂ - C₃H₅D₃N]⁺ | 261 | Loss of CO₂ followed by cleavage of the deuterated piperazine ring |

Note: The fragmentation pattern is based on the known fragmentation of ofloxacin.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be very similar to those of (R)-Ofloxacin, with the key difference being the absence of the N-methyl proton signal in the ¹H NMR spectrum and a characteristic signal for the deuterated carbon in the ¹³C NMR spectrum. The chemical shifts for the remaining protons and carbons should be nearly identical.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 8.5 | m |

| Oxazine Protons | 4.0 - 5.0 | m |

| Piperazine Protons | 2.5 - 4.0 | m |

| Oxazine Methyl Protons | ~1.5 | d |

| N-CH₃ | Absent due to deuteration | - |

Note: Predicted chemical shifts are based on typical values for ofloxacin in common NMR solvents.[5]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) Carboxylic Acid | ~166 |

| Carbonyl (C=O) Ketone | ~176 |

| Aromatic and Heterocyclic Carbons | 100 - 160 |

| Piperazine Carbons | 40 - 55 |

| Oxazine Methylene Carbon | ~70 |

| Oxazine Methine Carbon | ~50 |

| Oxazine Methyl Carbon | ~20 |

| N-CD₃ | ~45 (likely a triplet in a proton-coupled spectrum) |

Note: Predicted chemical shifts are based on typical values for ofloxacin.[6][7][8] The signal for the deuterated methyl carbon will exhibit a characteristic splitting pattern in a proton-coupled ¹³C NMR spectrum due to C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands similar to ofloxacin. The substitution of protons with deuterium in the methyl group is unlikely to cause significant shifts in the major functional group frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3500 - 3400 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (ketone) | 1750 - 1700 |

| C=O stretch (carboxylic acid) | 1650 - 1600 |

| C-O-C stretch (ether) | 1250 - 1200 |

| C-F stretch | ~1050 |

Note: These are characteristic vibrational frequencies for ofloxacin.[9]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established methods for the analysis of ofloxacin and related fluoroquinolone antibiotics.

Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted with the mobile phase to a final concentration of 1-10 µg/mL.[4]

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used for analysis.[13]

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired to determine the chemical shifts and multiplicities of the non-deuterated protons.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[13]

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent disc.[9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for the analysis.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.[9][14]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive identification and characterization, it is always recommended to acquire experimental data on the specific batch of the compound being analyzed.

References

- 1. 氧氟沙星-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0015296) [hmdb.ca]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

- 11. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistryjournal.in [chemistryjournal.in]

Technical Guide: Stability and Storage of (R)-Ofloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for (R)-Ofloxacin-d3. Specific, publicly available long-term and accelerated stability data for this compound is limited. Therefore, this guide leverages data from its non-deuterated analogue, Ofloxacin, and established principles for the stability testing of deuterated compounds. It is imperative for researchers to conduct their own stability studies to establish definitive shelf-life and storage conditions for their specific batches and formulations.

Introduction

This compound is the deuterated form of (R)-Ofloxacin, the R-enantiomer of the fluoroquinolone antibiotic Ofloxacin. The incorporation of deuterium at the N-methyl group of the piperazinyl ring can offer advantages in metabolic studies, such as acting as an internal standard in pharmacokinetic analyses or potentially altering the metabolic profile of the drug. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity, purity, and performance in research and development applications. This guide summarizes the available information and provides a framework for stability assessment.

Recommended Storage Conditions

The recommended storage conditions for this compound, based on supplier information and general guidelines for deuterated compounds, are crucial for maintaining its quality.

| Form | Storage Temperature | Relative Humidity (RH) | Light Protection | Additional Notes |

| Solid (Neat) | Refrigerator (2-8°C) or Freezer (-20°C for long-term) | < 40% RH (Dry Place)[1] | Amber vials or opaque containers[1] | Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. |

| Solutions (in organic solvents) | -20°C to -80°C | N/A (in tightly sealed vials) | Protect from light | For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Some sources suggest that stock solutions, once prepared, should be used within one month. |

| Aqueous Solutions | 2-8°C | N/A (in tightly sealed vials) | Protect from light | Aqueous solutions of ofloxacin are not recommended to be stored for more than one day.[2] |

Stability Profile and Degradation Pathways

Summary of Forced Degradation Studies on Ofloxacin

The following table summarizes the likely degradation behavior of this compound based on studies of ofloxacin under stress conditions.

| Stress Condition | Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Ofloxacin, Decarboxylated Ofloxacin |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 8h | Ofloxacin, Decarboxylated Ofloxacin |

| Oxidative Degradation | 30% H₂O₂ at Room Temperature for 48h | Ofloxacin N-oxide, products from piperazine ring opening |

| Thermal Degradation | 80°C for 72h | Minor unknown products |

| Photodegradation | UV light (254 nm) for 48h | Products from decarboxylation and opening of the piperazinyl ring[3] |

Potential Degradation Pathways

The primary degradation pathways for ofloxacin, and by extension this compound, involve modifications to the piperazinyl ring and the carboxylic acid group.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Testing

A robust stability testing program is essential to determine the re-test period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and best practices for deuterated compounds.

General Workflow for a Stability Testing Program

Caption: General workflow for a comprehensive stability testing program.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions to establish a re-test period.

Materials:

-

This compound (at least three pilot-scale batches)

-

Appropriate container closure system (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Package a sufficient number of samples of each batch in the chosen container closure system.

-

Storage Conditions: Place the samples in stability chambers set to the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analytical Testing: At each time point, test the samples for the following parameters using a validated stability-indicating method:

-

Appearance (visual inspection)

-

Assay (% of initial concentration)

-

Purity (related substances, degradation products)

-

Isotopic purity (to check for H/D exchange)

-

Water content (if applicable)

-

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a defined period (e.g., 24 hours). Neutralize before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period (e.g., 8 hours). Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for a defined period (e.g., 48 hours).

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C) for a defined period (e.g., 72 hours).

-

Photostability: Expose the solid sample and a solution to a light source according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples using a suitable method (e.g., LC-MS/MS) to separate and identify the degradation products.

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. While it is expected to be a stable compound when stored under appropriate conditions, empirical data from a well-designed stability program is essential for confirmation. The information and protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and integrity of this compound. It is strongly recommended to adhere to the storage conditions outlined and to perform stability studies tailored to the specific intended use and formulation of the compound.

References

Technical Guide: (R)-Ofloxacin-d3 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Ofloxacin-d3, a deuterated internal standard of the fluoroquinolone antibiotic ofloxacin. This document outlines supplier information, purity specifications, analytical methodologies for quality control, and the biochemical pathway associated with its mechanism of action.

Supplier and Purity Information

This compound is available from several specialized chemical suppliers. The purity of this stable isotope-labeled compound is critical for its application in quantitative analyses, such as mass spectrometry-based pharmacokinetic studies. The following table summarizes typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (COA) provided by the supplier for precise data.

| Supplier/Brand | CAS Number | Stated Purity | Purity Method | Isotopic Enrichment | Notes |

| Sigma-Aldrich (VETRANAL™) | 1173147-91-5 | ≥98% (HPLC) | HPLC | Not specified | Analytical standard grade.[1] |

| MedChemExpress | 1219170-21-4 (for Ofloxacin-d8) | 99.90% (LCMS) | LCMS | 99.40% | Data for Ofloxacin-d8, representative of deuterated analogs.[2] |

| Gold Biotechnology | 82419-36-1 (for Ofloxacin) | 98.5% - 101.5% | Assay (on dried basis) | N/A | Data for non-deuterated Ofloxacin, representative of typical purity.[3] |

| AbMole BioScience | 100986-86-5 (for (R)-Ofloxacin) | ≥99.0% | H-NMR | N/A | Data for non-deuterated (R)-Ofloxacin.[4] |

| LGC Standards | 1173021-78-7 (as HCl salt) | Not specified | Not specified | Not specified | Reference material producer.[5] |

Experimental Protocols

Accurate determination of the purity and identity of this compound is essential for its use in regulated studies. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of ofloxacin and is suitable for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution and an organic solvent. A typical mobile phase is a mixture of 0.01 M ammonium acetate buffer (pH adjusted to 3 with ortho-phosphoric acid) and acetonitrile in an 80:20 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 294 nm.[6]

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound standard.

-

Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) in a 10 mL volumetric flask and sonicate for 2 minutes to ensure complete dissolution.

-

Dilute to the mark with the diluent to obtain a stock solution of 2000 µg/mL.

-

Prepare a working standard solution by diluting 1 mL of the stock solution to 10 mL with the diluent to get a final concentration of 200 µg/mL.

-

-

Injection Volume: 20 µL.

-

Analysis: Inject the working standard solution into the HPLC system. The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl group on the piperazinyl ring compared to the non-deuterated standard confirms the d3-labeling.

-

The remaining proton signals should be consistent with the structure of (R)-Ofloxacin.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

The carbon signal of the deuterated methyl group will be observed as a multiplet due to carbon-deuterium coupling, and its chemical shift will be slightly different from the non-deuterated analog.

-

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be employed for complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.[7][8]

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route starts with the asymmetric synthesis of the chiral benzoxazine core. The deuterium labeling is introduced by using a deuterated reagent, such as d3-methyl iodide, in the final step of N-methylation of the piperazine ring. The general synthetic scheme for ofloxacin starts from 2,3,4-trifluoronitrobenzene, which undergoes a series of reactions to build the tricyclic core, followed by the addition of the N-methylpiperazine side chain.[9][10] The enantiomerically pure (R)-form is obtained through chiral resolution or asymmetric synthesis.[11]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, and by extension (R)-Ofloxacin, exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[12][15] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[16]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[14] In many Gram-positive bacteria, topoisomerase IV is the primary target.[16]

Ofloxacin inhibits these enzymes by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand.[14] This ternary drug-enzyme-DNA complex blocks the movement of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[12][13]

Below is a diagram illustrating the mechanism of action of ofloxacin.

Caption: Mechanism of action of (R)-Ofloxacin.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the quality control analysis of a new batch of this compound.

Caption: Quality control workflow for this compound.

References

- 1. Ofloxacin-d3 VETRANAL , analytical standard 1173147-91-5 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. abmole.com [abmole.com]

- 5. Ofloxacin D3 hydrochloride | LGC Standards [lgcstandards.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

The R-Enantiomer of Ofloxacin: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a widely used second-generation fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the S-(-)-enantiomer (levofloxacin) and the R-(+)-enantiomer. It is well-established that the antibacterial activity of ofloxacin resides almost entirely in the S-enantiomer, with the R-enantiomer exhibiting significantly lower potency. This technical guide provides a comprehensive overview of the biological activity of the R-enantiomer of ofloxacin, focusing on its mechanism of action, antibacterial spectrum, potency, and pharmacokinetic properties in comparison to its more active counterpart. Detailed experimental protocols for assessing its activity are also provided, along with visualizations of key concepts to aid in understanding its molecular interactions and experimental evaluation.

Introduction

Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, both of which are type II topoisomerases crucial for DNA replication, transcription, repair, and recombination.[1][2] The chirality of the ofloxacin molecule at the C-3 position of the oxazine ring results in two stereoisomers, the R-(+)- and S-(-)-enantiomers. The S-enantiomer, levofloxacin, is the biologically active component, demonstrating antibacterial activity that can be 8 to 128 times greater than that of the R-enantiomer.[3] This profound difference in activity underscores the importance of stereochemistry in drug design and development. This guide focuses on elucidating the biological profile of the less active R-enantiomer.

Mechanism of Action

The antibacterial effect of fluoroquinolones is mediated through the stabilization of a cleavable complex between DNA and the target enzymes, DNA gyrase and topoisomerase IV.[4] This stabilization leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[5] The differential activity between the ofloxacin enantiomers is not due to differences in drug transport into the bacterial cell but rather stems from a significant disparity in their ability to inhibit the target enzyme, DNA gyrase.[4][6]

Studies have shown that the S-enantiomer binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than the R-enantiomer.[4][6] This difference in binding affinity is the primary determinant of the observed discrepancy in their antibacterial potencies. While both enantiomers exhibit similar binding affinities to supercoiled DNA alone, the interaction with the enzyme-DNA complex is highly stereoselective.[4]

Caption: Mechanism of Ofloxacin Enantiomers.

Antibacterial Spectrum and Potency

The R-enantiomer of ofloxacin exhibits a broad antibacterial spectrum, similar to the S-enantiomer, but with significantly reduced potency. Its activity is generally considered to be negligible in a clinical context, especially when compared to the S-enantiomer.

Quantitative Data

The following tables summarize the available quantitative data on the potency of the R-enantiomer of ofloxacin.

Table 1: Comparative In Vitro Potency (IC50) against E. coli DNA Gyrase

| Compound | IC50 (µg/mL) | Reference |

| R-(+)-Ofloxacin | 7.24 | [7] |

| S-(-)-Ofloxacin | 0.78 | [7] |

| Racemic Ofloxacin | 0.98 | [7] |

| Ciprofloxacin | 1.15 | [7] |

| Norfloxacin | 0.78 | [7] |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) (µg/mL)

| Organism | R-(+)-Ofloxacin | S-(-)-Ofloxacin (Levofloxacin) | Racemic Ofloxacin | Reference |

| Escherichia coli | >100 | 0.06 | 0.12 | [This is an illustrative value based on the reported 8-128 fold lower activity] |

| Staphylococcus aureus | >100 | 0.25 | 0.5 | [This is an illustrative value based on the reported 8-128 fold lower activity] |

| Pseudomonas aeruginosa | >100 | 1 | 2 | [This is an illustrative value based on the reported 8-128 fold lower activity] |

Note: Specific MIC values for the R-enantiomer are not widely reported in the literature due to its low activity. The values presented are illustrative based on the generally accepted lower potency.

Pharmacokinetics

The pharmacokinetic profiles of the ofloxacin enantiomers show some stereoselectivity, although the differences are generally small.

Table 3: Comparative Pharmacokinetic Parameters of Ofloxacin Enantiomers in Humans

| Parameter | R-(+)-Ofloxacin | S-(-)-Ofloxacin | Reference |

| Elimination Half-life (t1/2) | 6.3 h | 6.9 h | [4][8] |

| Area Under the Curve (AUC0-∞) | 20.50 ± 2.06 mg·h/L | 22.30 ± 2.72 mg·h/L | [1] |

| Total Body Clearance | Higher | Lower | [4][8] |

| Renal Clearance | 7.53 L/h/1.73 m² | 7.14 L/h/1.73 m² | [4][8] |

These data suggest that the S-enantiomer has a slightly longer half-life and is cleared more slowly than the R-enantiomer. However, the distribution of both enantiomers into tissues appears to be a non-stereoselective process.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the minimum concentration of the R-enantiomer of ofloxacin that inhibits the visible growth of a specific bacterium.

Materials:

-

R-(+)-Ofloxacin

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Ofloxacin Dilutions:

-

Prepare a stock solution of R-(+)-Ofloxacin in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the ofloxacin dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the R-enantiomer of ofloxacin at which there is no visible growth of the bacterium.

-

Caption: Workflow for MIC Determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of the R-enantiomer of ofloxacin to inhibit the supercoiling activity of DNA gyrase.

Objective: To quantify the inhibitory effect of the R-enantiomer of ofloxacin on DNA gyrase.

Materials:

-

R-(+)-Ofloxacin

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the R-enantiomer of ofloxacin.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition and Incubation:

-

Add DNA gyrase to each reaction tube (except the negative control).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Quantification:

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value can be calculated from a dose-response curve.

-

Conclusion

The R-enantiomer of ofloxacin possesses the same mechanism of action as its S-enantiomer, targeting bacterial DNA gyrase and topoisomerase IV. However, its biological activity is markedly lower due to a significantly reduced affinity for the enzyme-DNA complex. While its pharmacokinetic profile shows only minor differences from the S-enantiomer, its weak antibacterial potency renders it clinically insignificant as a standalone therapeutic agent. The study of the R-enantiomer serves as a crucial example of the importance of stereoselectivity in pharmacology and drug development, highlighting how subtle changes in molecular geometry can have profound effects on biological activity. Further research to obtain more comprehensive quantitative data on the MIC of the R-enantiomer against a wider array of bacterial pathogens would be beneficial for a complete understanding of its biological profile.

References

- 1. Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative in-vitro activity of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective disposition of ofloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ofloxacin: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective disposition of ofloxacin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ofloxacin in Human Plasma by LC-MS/MS Using (R)-Ofloxacin-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of ofloxacin in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety. This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ofloxacin in human plasma. The use of a stable isotope-labeled internal standard, (R)-Ofloxacin-d3, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[3] The method employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Ofloxacin reference standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Zorbax eclipse C18, 150 mm × 4.6 mm, 5 µm) is suitable for separation.[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare working standard solutions of ofloxacin by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the IS stock solution with the same diluent.

-

-

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate ofloxacin working solution. A typical concentration range is 4-500 ng/mL.[4][5]

-

Prepare quality control samples in the same manner at low, medium, and high concentrations (e.g., 10, 100, and 400 ng/mL).[4]

-

Sample Preparation Protocol

A protein precipitation method is used for sample extraction.[5][6]

-

Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

-

Vortex mix the samples for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

References

- 1. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 2. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Ofloxacin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of ofloxacin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ofloxacin in human plasma. The use of a stable isotope-labeled internal standard, ofloxacin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Principle

The analytical method is based on the principle of isotopic dilution mass spectrometry. A known amount of the deuterated internal standard (ofloxacin-d3) is added to the plasma samples. The analyte (ofloxacin) and the internal standard are then extracted from the matrix using protein precipitation. The extract is analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as this ratio is independent of variations in extraction recovery and injection volume.

Figure 1: Workflow for the quantification of ofloxacin using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Ofloxacin reference standard (≥98% purity)

-

Ofloxacin-d3 internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Stock and Working Solutions

-

Ofloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ofloxacin reference standard and dissolve in 10 mL of methanol.

-

Ofloxacin-d3 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of ofloxacin-d3 and dissolve in 1 mL of methanol.

-

Ofloxacin Working Standards: Prepare a series of working standard solutions by serially diluting the ofloxacin stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for calibration curve points (e.g., ranging from 1 ng/mL to 5000 ng/mL).

-

Ofloxacin-d3 Working Solution (100 ng/mL): Dilute the ofloxacin-d3 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibration standards, QC plasma, or unknown plasma).

-

Add 20 µL of the ofloxacin-d3 working solution (100 ng/mL) to all tubes except the blank.

-

To the blank tube, add 20 µL of 50:50 (v/v) acetonitrile:water.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Figure 2: Step-by-step experimental workflow for sample preparation.

LC-MS/MS Method Parameters

The following are typical parameters for the analysis of ofloxacin. Optimization may be required depending on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Table 2: Mass Spectrometric Conditions

| Parameter | Recommended Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ofloxacin | 362.2 | 318.1 (Quantifier) | 100 | 25 |

| 362.2 | 261.1 (Qualifier) | 100 | 35 | |

| Ofloxacin-d3 | 365.2 | 321.1 (Quantifier) | 100 | 25 |

Note: The MRM transitions for ofloxacin-d3 are inferred based on the fragmentation of ofloxacin and the common deuteration pattern on the N-methyl group of the piperazine ring. These may need to be optimized.

Method Validation Summary

The following tables present typical performance characteristics for a validated LC-MS/MS method for ofloxacin in human plasma, based on data from similar assays.[1][2]

Table 4: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 2 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| LLOQ | 2 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 6 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid QC | 200 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 1600 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 6: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery of Ofloxacin | > 85% |

| Extraction Recovery of Ofloxacin-d3 | > 85% |

| Matrix Effect | Minimal (< 15% CV) |

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of ofloxacin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure allows for reliable and reproducible results. The method is suitable for use in clinical and research laboratories for pharmacokinetic analysis, therapeutic drug monitoring, and other applications requiring the accurate measurement of ofloxacin.

References

Application Note: Enantioselective Analysis of (R)-Ofloxacin-d3 in Environmental Water Samples using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine. As a chiral compound, it exists as two enantiomers: the pharmacologically active (S)-(-)-ofloxacin (levofloxacin) and the less active (R)-(+)-ofloxacin. The differential activity and potential for enantioselective degradation in the environment necessitate monitoring of individual enantiomers. This application note provides a detailed protocol for the simultaneous determination of ofloxacin enantiomers in environmental water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with (R)-Ofloxacin-d3 as an internal standard for the (R)-enantiomer.

This compound is a deuterated form of the (R)-enantiomer of ofloxacin, making it an ideal internal standard for quantitative analysis. Its use in UPLC-MS/MS methods for analyzing ofloxacin in hospital wastewater and other water matrices has been established.

Experimental Workflow

The overall analytical workflow involves sample collection, preservation, solid-phase extraction (SPE) for sample clean-up and concentration, followed by chiral chromatographic separation and quantification using UPLC-MS/MS.

Caption: High-level overview of the analytical workflow.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for extracting fluoroquinolones from wastewater.[1][2][3]

Materials:

-

Weak Cation Exchange (WCX) SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Environmental water sample

Procedure:

-

Cartridge Conditioning: Condition the WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 100 mL of the filtered environmental water sample (pH adjusted to ~7.5) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interferences.

-

Analyte Elution: Elute the retained ofloxacin enantiomers with 5 mL of a mixture of methanol, acetonitrile, and formic acid. A common elution solvent is 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and add the this compound internal standard.

UPLC-MS/MS Analysis

The following parameters are a composite of typical conditions for ofloxacin analysis.[4][5][6][7]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A chiral column suitable for enantiomeric separation of ofloxacin, such as a vancomycin-based chiral stationary phase, is recommended for direct chiral separation.[8] Alternatively, a high-resolution C18 column can be used if a chiral mobile phase additive is employed.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 140°C

-

Desolvation Temperature: 250°C

-

MRM Transitions:

-

Ofloxacin (S & R): Precursor ion m/z 362.2 → Product ions (e.g., 318.2, 261.1)

-

This compound: Precursor ion m/z 365.2 → Product ions (e.g., 321.2, 264.1)

-

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of ofloxacin enantiomers in water samples. The data is compiled from various sources to provide an expected range of performance.[1][4][9]

Table 1: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |

| (S)-Ofloxacin | 5 - 10 | 15 - 30 |

| (R)-Ofloxacin | 5 - 10 | 15 - 30 |

Table 2: Linearity and Recovery

| Analyte | Linearity Range (ng/L) | Correlation Coefficient (r²) | Recovery (%) |

| (S)-Ofloxacin | 15 - 1000 | > 0.99 | 85 - 105 |

| (R)-Ofloxacin | 15 - 1000 | > 0.99 | 85 - 105 |

Table 3: Precision and Accuracy

| Analyte | Concentration (ng/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| (S)-Ofloxacin | 50 | < 10 | < 15 | 90 - 110 |

| 500 | < 5 | < 10 | 95 - 105 | |

| (R)-Ofloxacin | 50 | < 10 | < 15 | 90 - 110 |

| 500 | < 5 | < 10 | 95 - 105 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective analysis of ofloxacin in environmental water samples using this compound as an internal standard. The described SPE-UPLC-MS/MS method offers high sensitivity, selectivity, and accuracy, making it suitable for environmental monitoring and research in drug development. The provided performance data can be used as a benchmark for method validation.

References

- 1. Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. la-press.org [la-press.org]

- 8. Analysis of chiral pharmaceutical residues in influent and effluent samples at racemic and enantiomeric level using liquid chromatography-tandem mass spectrometry | Aperta [aperta.ulakbim.gov.tr]